

An In-depth Technical Guide to the Discovery and History of Cumylamine

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Compound of Interest

Compound Name: Cumylamine

Cat. No.: B032423

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Introduction

Cumylamine, known systematically as α,α -dimethylbenzylamine, is a primary amine with significant applications in organic synthesis and pharmaceutical development. Its unique structural feature, a tertiary carbon atom attached directly to the amino group, imparts considerable steric hindrance, influencing its reactivity and making it a valuable building block for complex molecules. This guide provides a comprehensive overview of the discovery, history, synthesis, and properties of **cumylamine**, with a focus on the technical details relevant to research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **cumylamine** is presented below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of **Cumylamine**

Property	Value
CAS Number	585-32-0[1]
Molecular Formula	C ₉ H ₁₃ N[1][2]
Molecular Weight	135.21 g/mol [2]
Appearance	Colorless to pale yellow liquid
Odor	Strong, ammonia-like
Boiling Point	197-202 °C
Melting Point	-11 °C to 116 °C (estimate, varies)[2]
Density	0.94 g/cm ³ [2]
Solubility	Insoluble in water; soluble in chloroform and methanol[2]
Flash Point	197 °C[2]
pKa	9.36 ± 0.10 (Predicted)

Table 2: Spectroscopic Data of **Cumylamine**

Spectrum Type	Predicted Data
¹ H NMR	Predicted spectra are available in chemical databases.
¹³ C NMR	Predicted spectra are available in chemical databases.[3]
IR Spectroscopy	Provides information on functional groups.

Discovery and History of Synthesis

While the specific historical moment of the first synthesis of **cumylamine** (α,α -dimethylbenzylamine) is not prominently documented, its history is intrinsically linked to the development of methods for the synthesis of sterically hindered amines, particularly tertiary

alkylamines. The mid-20th century saw significant advancements in this area, with the Ritter reaction emerging as a pivotal method.

Discovered by John J. Ritter in 1948, this reaction provided a novel and effective route to N-substituted amides from nitriles and a source of a carbocation, such as an alkene or an alcohol in the presence of a strong acid. The subsequent hydrolysis of the amide yields the corresponding amine. This development was a significant milestone as it enabled the synthesis of tertiary carbinamines, a class of compounds that were otherwise difficult to prepare. The Ritter reaction remains a cornerstone in the synthesis of molecules with the cumyl moiety.

Experimental Protocols for Synthesis

The synthesis of **cumylamine** is most notably achieved through the Ritter reaction, starting from 2-phenyl-2-propanol and a nitrile, followed by hydrolysis. Below is a detailed experimental protocol for this synthesis.

Synthesis of Cumylamine via the Ritter Reaction

This two-step process involves the formation of an N-acetylated intermediate followed by hydrolysis to yield the final **cumylamine** product.

Step 1: Synthesis of N-(1,1-dimethyl-2-phenylethyl)acetamide

- **Reaction Setup:** In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
- **Reagents:** To the flask, add 2-phenyl-2-propanol (13.6 g, 0.1 mol) and acetonitrile (8.2 g, 0.2 mol).
- **Reaction Initiation:** Cool the mixture in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (20 mL) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

- **Work-up:** Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring. The N-(1,1-dimethyl-2-phenylethyl)acetamide will precipitate as a white solid.
- **Purification:** Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and then dry in a vacuum oven.

Step 2: Hydrolysis of N-(1,1-dimethyl-2-phenylethyl)acetamide to **Cumylamine**

- **Reaction Setup:** In a 500 mL round-bottom flask equipped with a reflux condenser, place the dried N-(1,1-dimethyl-2-phenylethyl)acetamide (17.7 g, 0.1 mol).
- **Hydrolysis:** Add a 20% aqueous solution of sodium hydroxide (100 mL). Heat the mixture to reflux and maintain reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
- **Extraction:** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- **Purification:** Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation. The crude **cumylamine** can be further purified by vacuum distillation.

Applications in Research and Drug Development

Cumylamine's unique structural properties make it a valuable precursor and building block in several areas of chemical research and development:

- **Pharmaceutical Synthesis:** **Cumylamine** is a key intermediate in the synthesis of various pharmacologically active compounds. It has been used in the preparation of anti-malarial drugs and HCV inhibitors.^[4]
- **Organometallic Catalysis:** The sterically bulky nature of the cumyl group makes **cumylamine** and its derivatives useful as ligands in organometallic catalysis, influencing the selectivity and activity of catalytic systems.
- **Agrochemicals:** It serves as an intermediate in the production of certain agrochemicals.
- **Industrial Applications:** **Cumylamine** also finds use as a surfactant and in polymer chemistry.

Mandatory Visualizations

Ritter Reaction: Synthesis of Cumylamine

The following diagram illustrates the workflow for the synthesis of **cumylamine** via the Ritter reaction, starting from 2-phenyl-2-propanol.

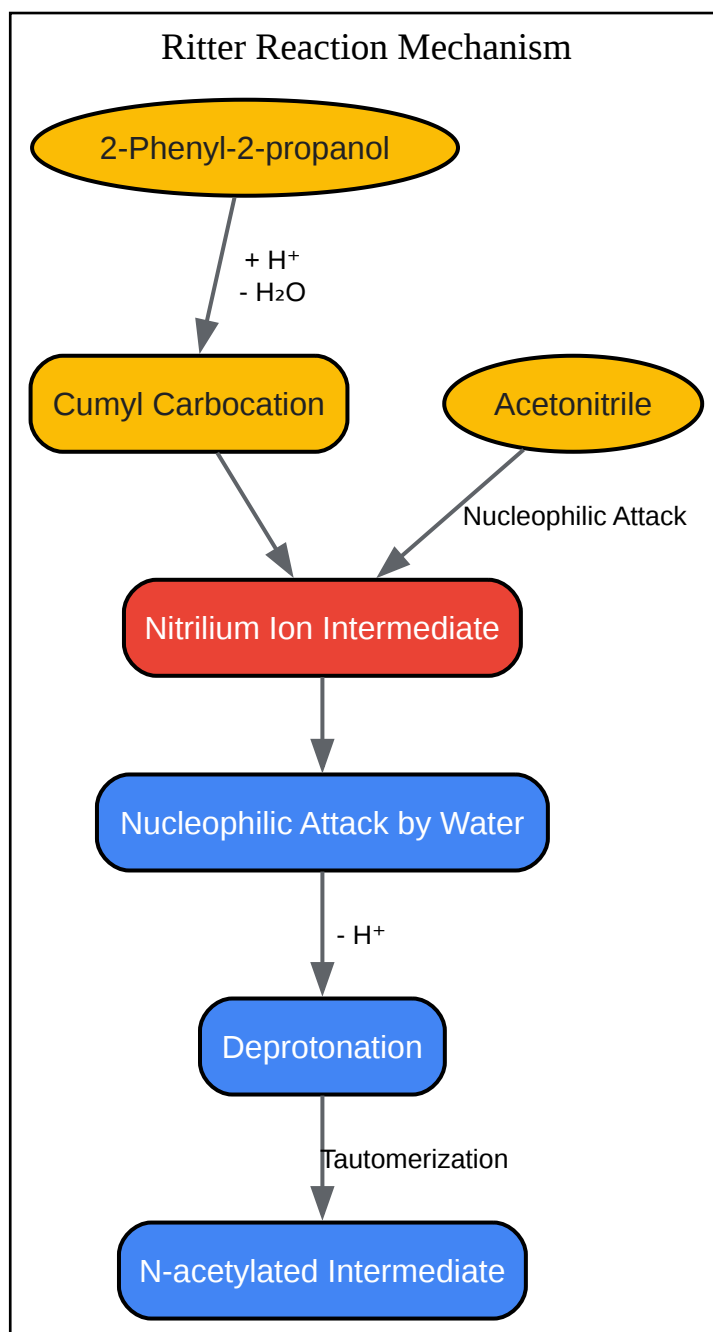


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Caption: Workflow for the two-step synthesis of **cumylamine** via the Ritter reaction.

Signaling Pathway of the Ritter Reaction

The following diagram outlines the mechanistic steps of the Ritter reaction for the synthesis of the N-acetylated intermediate of **cumylamine**.



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Caption: Mechanistic pathway of the Ritter reaction for **cumylamine** synthesis.

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